Arsanilato de sodio

Descripción general

Descripción

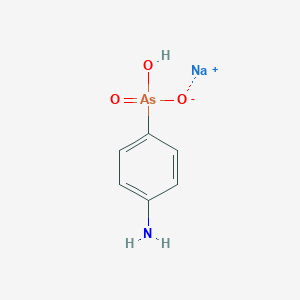

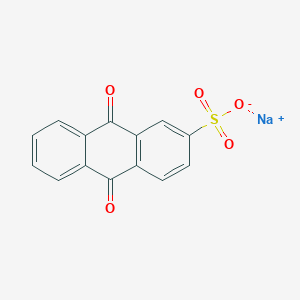

Sodium arsanilate, also known as sodium hydrogen (4-aminophenyl)arsonate, is an organoarsenic compound. It is the sodium salt of arsanilic acid and has the chemical formula C6H7AsNNaO3. This compound has historically been used in veterinary medicine as an antisyphilitic drug and as a growth promoter in animal feed .

Aplicaciones Científicas De Investigación

Sodium arsanilate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Employed in studies related to arsenic metabolism and toxicity.

Medicine: Historically used as an antisyphilitic drug and in the treatment of other infectious diseases.

Industry: Used as a growth promoter in animal feed and as a chemical model for studying vestibular lesions in rats

Safety and Hazards

Sodium arsanilate is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed. Fire may produce irritating, corrosive, and/or toxic gases .

Relevant Papers

Several papers have been published on Sodium arsanilate. For example, a study titled “Evaluation of the chemical model of vestibular lesions induced by arsanilate in rats” used Sodium arsanilate to induce vestibular lesions in rats . Another study titled “Experimental and numerical reaction analysis on sodium-water chemical reaction field” aimed to clarify the sodium-water reaction mechanisms using an elementary reaction analysis .

Mecanismo De Acción

Target of Action

Sodium arsanilate, also known as Atoxyl, is an arsenic compound . It primarily targets the Actin, alpha cardiac muscle 1 . This protein plays a crucial role in cell motility, structure, and integrity .

Mode of Action

It is known that it interacts with its targets, leading to changes at the molecular level . The compound has a dual mode of action: it acts as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors .

Biochemical Pathways

Sodium arsanilate affects various biochemical pathways. Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

It’s known that sodium arsanilate is used mainly in veterinary medicine as an anthelmintic and as a growth promoter in animal feed .

Result of Action

The molecular and cellular effects of Sodium arsanilate’s action are significant. For instance, Sodium arsanilate induces a significant increase in the number of TNFα-Ir cells in the medial and inferior vestibular nuclei on both sides . These changes are detectable as early as 4 hours after vestibular lesion, persist at 1 day, and regain nearly normal values at 3 days .

Action Environment

The action, efficacy, and stability of Sodium arsanilate can be influenced by various environmental factors. For instance, Sodium arsanilate is soluble in water , which can affect its distribution and action in the body. Furthermore, it’s important to note that Sodium arsanilate is classified as a poison , and therefore, its use and disposal must be managed carefully to prevent environmental contamination.

Análisis Bioquímico

Cellular Effects

Sodium arsanilate has been shown to have significant effects on cells, particularly in the context of vestibular dysfunction. Studies have shown that sodium arsanilate-induced vestibular system lesions can abolish the directional firing properties of head direction cells in rats . This suggests that sodium arsanilate can significantly influence cell function and cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

It is known to induce the production of heat shock proteins and the formation of cytoplasmic stress granules

Temporal Effects in Laboratory Settings

In laboratory settings, sodium arsanilate has been observed to cause changes over time. For instance, vestibular lesions induced by sodium arsanilate in rats resulted in a disruption in the directional firing properties of head direction cells, with the time course of disruption paralleling the loss of vestibular function . This suggests that sodium arsanilate may have long-term effects on cellular function in both in vitro and in vivo studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium arsanilate can be synthesized through the reaction of aniline with arsenic acid. The process involves an electrophilic aromatic substitution reaction where aniline reacts with arsenic acid to form arsanilic acid, which is then neutralized with sodium hydroxide to produce sodium arsanilate .

Industrial Production Methods: In industrial settings, the production of sodium arsanilate involves the following steps:

Reaction of Aniline with Arsenic Acid: Aniline is reacted with arsenic acid under controlled conditions to form arsanilic acid.

Neutralization: The arsanilic acid is then neutralized with sodium hydroxide to form sodium arsanilate.

Purification: The resulting sodium arsanilate is purified through crystallization and filtration processes to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: Sodium arsanilate undergoes various chemical reactions, including:

Oxidation: Sodium arsanilate can be oxidized to form arsanilic acid.

Reduction: It can be reduced to form arsanilic acid derivatives.

Substitution: Sodium arsanilate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products:

Oxidation: Arsanilic acid.

Reduction: Various arsanilic acid derivatives.

Substitution: Substituted arsanilic acid compounds.

Comparación Con Compuestos Similares

Sodium arsenite (NaAsO2): An inorganic arsenic compound used primarily as a pesticide and in the production of heat shock proteins.

Sodium arsenate (Na3AsO4): Another inorganic arsenic compound used in various industrial applications.

Comparison:

Sodium arsanilate vs. Sodium arsenite: Sodium arsanilate is an organoarsenic compound with applications in veterinary medicine and research, while sodium arsenite is primarily used as a pesticide and in stress protein production.

Sodium arsanilate vs. Sodium arsenate: Sodium arsanilate is used in biological and medical research, whereas sodium arsenate is mainly used in industrial processes.

Sodium arsanilate stands out due to its unique applications in veterinary medicine and research, particularly in studying vestibular lesions and arsenic metabolism.

Propiedades

| { "Design of the Synthesis Pathway": "Sodium arsanilate can be synthesized by reacting sodium hydroxide with arsenic acid followed by neutralization with hydrochloric acid and subsequent addition of sodium chloride.", "Starting Materials": ["Sodium hydroxide", "Arsenic acid", "Hydrochloric acid", "Sodium chloride"], "Reaction": ["Step 1: Dissolve arsenic acid in water", "Step 2: Slowly add sodium hydroxide solution to the arsenic acid solution with stirring", "Step 3: Heat the mixture to 60-70°C and continue stirring for 30 minutes", "Step 4: Cool the mixture and adjust the pH to 7-8 using hydrochloric acid", "Step 5: Add sodium chloride to the mixture to precipitate sodium arsanilate", "Step 6: Filter the precipitate and wash with water", "Step 7: Dry the product at 100°C for 2 hours."] } | |

Número CAS |

127-85-5 |

Fórmula molecular |

C6H8AsNNaO3 |

Peso molecular |

240.04 g/mol |

Nombre IUPAC |

sodium;(4-aminophenyl)-hydroxyarsinate |

InChI |

InChI=1S/C6H8AsNO3.Na/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H,8H2,(H2,9,10,11); |

Clave InChI |

ZFAOMOSNVOQOPC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)[As](=O)(O)[O-].[Na+] |

SMILES canónico |

C1=CC(=CC=C1N)[As](=O)(O)O.[Na] |

Color/Form |

White or creamy-white granular powde |

| 127-85-5 | |

Descripción física |

Sodium arsanilate appears as a white crystalline, odorless powder. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Solubilidad |

less than 1 mg/mL at 70.7° F (NTP, 1992) Sol 1 in 3 of water and 1 in 150 of alcohol; practically insol in chloroform and ethe |

Sinónimos |

4 Aminobenzenearsonic Acid 4-Aminobenzenearsonic Acid Acid, 4-Aminobenzenearsonic Acid, Arsanilic Acid, p-Aminophenylarsonic Arsanilate, Sodium Arsanilic Acid Arsenilate, Sodium Atoxyl p Aminophenylarsonic Acid p-Aminophenylarsonic Acid Sodium Arsanilate Sodium Arsenilate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium arsanilate exert its effects on swine dysentery?

A1: Research suggests that sodium arsanilate might not directly eliminate the causative agent of swine dysentery, Treponema hyodysenteriae. Instead, it seems to induce diarrhea in asymptomatic carrier pigs, potentially by disrupting the gut microbiome or irritating the intestinal lining. This effect was observed even when the Treponema hyodysenteriae strain was resistant to sodium arsanilate [, , ].

Q2: How does sodium arsanilate affect the vestibular system?

A3: Intratympanic injections of sodium arsanilate are known to induce vestibular dysfunction in rats, mimicking the effects of labyrinthectomy. This suggests a direct toxic effect on the vestibular hair cells or neurons within the inner ear [, , , , , ].

Q3: What is the molecular formula and weight of sodium arsanilate?

A3: The molecular formula of sodium arsanilate is C6H7AsNNaO3, and its molecular weight is 239.05 g/mol.

Q4: Is there information available on the material compatibility and stability of sodium arsanilate under various conditions?

A4: The provided research papers primarily focus on the biological effects of sodium arsanilate. Information regarding its material compatibility and stability under different conditions requires further investigation.

Q5: Does sodium arsanilate exhibit any catalytic properties?

A5: The provided research papers do not mention any catalytic properties of sodium arsanilate. Its applications seem to be primarily related to its biological effects.

Q6: Have there been any computational studies conducted on sodium arsanilate?

A6: While the provided papers don't directly discuss computational studies, QSAR (Quantitative Structure-Activity Relationship) models could be developed to explore the relationship between the structure of sodium arsanilate and its biological activity. This could help in understanding its mechanism of action and potentially designing more effective and less toxic analogs.

Q7: What are the stability challenges associated with formulating sodium arsanilate?

A7: The research papers primarily focus on the use of sodium arsanilate in feed or as a solution. Further research is needed to understand the stability challenges and potential formulation strategies for improving its stability, solubility, or bioavailability in different pharmaceutical dosage forms.

Q8: What are the SHE regulations surrounding the use of sodium arsanilate?

A8: Due to its arsenic content and potential toxicity, the use of sodium arsanilate is strictly regulated. Specific regulations vary between countries and depend on the intended application. It's crucial to consult and adhere to the relevant guidelines and regulations.

Q9: What is the ADME profile of sodium arsanilate in animals?

A11: While specific ADME data isn't detailed in the papers, it's known that organic arsenicals can be absorbed from the gastrointestinal tract. They are primarily metabolized in the liver and excreted mainly in the urine. Further studies are needed to understand the detailed PK/PD profile of sodium arsanilate in different species [].

Q10: What in vitro and in vivo models have been used to study the efficacy of sodium arsanilate?

A12: Several studies employed animal models, particularly swine and poultry, to investigate the efficacy of sodium arsanilate against infections like swine dysentery and avian spirochetosis. These studies involved experimentally infecting animals and then administering sodium arsanilate to evaluate its therapeutic potential [, , , , , ].

Q11: Has resistance to sodium arsanilate been observed in any organisms?

A13: Yes, resistance to sodium arsanilate has been documented in Treponema hyodysenteriae, the bacterium responsible for swine dysentery []. The development of resistance highlights the need for alternative treatments and emphasizes the importance of responsible antimicrobial use in veterinary medicine.

Q12: What are the known toxicological effects of sodium arsanilate?

A14: Sodium arsanilate, like other organic arsenicals, can be toxic at high doses. Symptoms of toxicity may include gastrointestinal upset, neurological effects, and organ damage. Long-term exposure to arsenic can lead to various health problems, including cancer. It's essential to use sodium arsanilate responsibly and under the guidance of a veterinarian or physician [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)